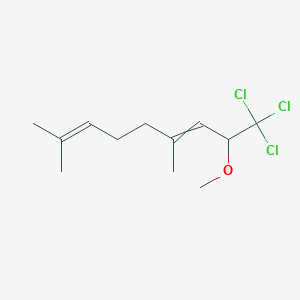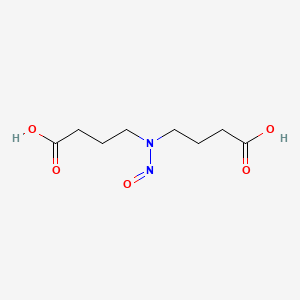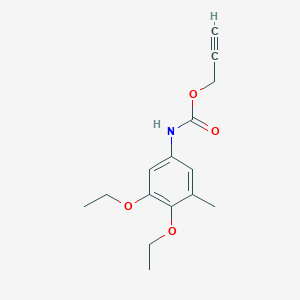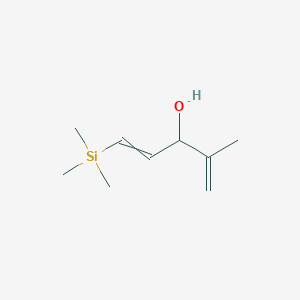
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol is a chemical compound with the molecular formula C9H18OSi It is a derivative of penta-1,4-dien-3-ol, where a methyl group and a trimethylsilyl group are attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as penta-1,4-dien-3-ol and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Penta-1,4-dien-3-ol is reacted with trimethylsilyl chloride in the presence of a base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated alcohols.
科学的研究の応用
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound may also interact with enzymes and proteins, influencing their activity and function.
類似化合物との比較
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol can be compared with other similar compounds, such as:
Penta-1,4-dien-3-ol: The parent compound without the methyl and trimethylsilyl groups.
4-Methylpenta-1,4-dien-3-ol: A similar compound with only a methyl group attached.
1-Trimethylsilyl-1,4-pentadiyne: A compound with a trimethylsilyl group but different carbon chain structure.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
81256-01-1 |
|---|---|
分子式 |
C9H18OSi |
分子量 |
170.32 g/mol |
IUPAC名 |
4-methyl-1-trimethylsilylpenta-1,4-dien-3-ol |
InChI |
InChI=1S/C9H18OSi/c1-8(2)9(10)6-7-11(3,4)5/h6-7,9-10H,1H2,2-5H3 |
InChIキー |
FNWCUMLNROJVBY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(C=C[Si](C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


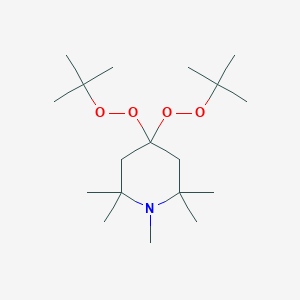
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
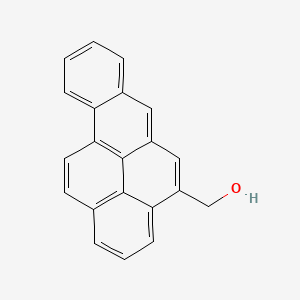
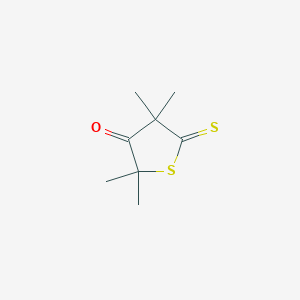
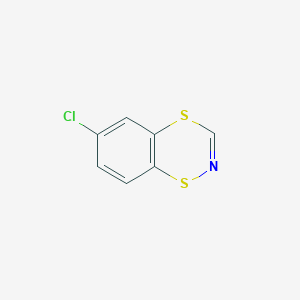
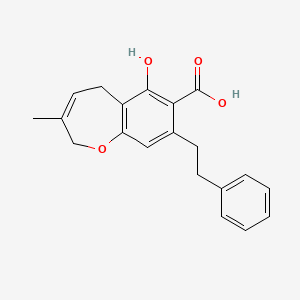
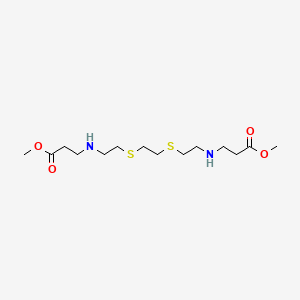

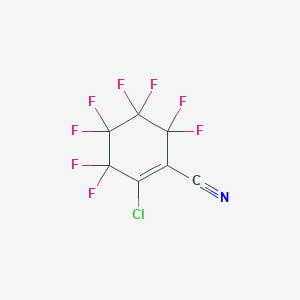
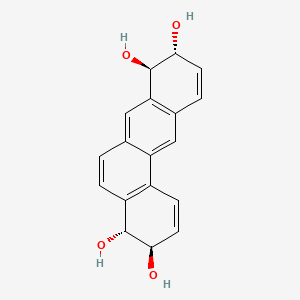
![8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14427028.png)
